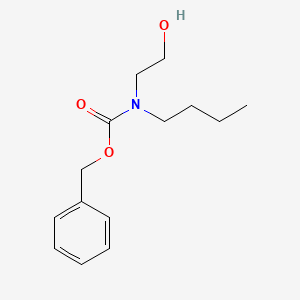

Benzyl butyl(2-hydroxyethyl)carbamate

Description

Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry

A carbamate is a functional group in organic chemistry characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. ontosight.ai This arrangement, often described as an amide-ester hybrid, imparts a unique combination of stability and reactivity to molecules containing it. acs.org The general structure of a carbamate is R-O-C(=O)-NR'R'', where R, R', and R'' represent hydrogen or organic substituents. This versatile functional group is a cornerstone in many areas of chemistry, from the synthesis of pharmaceuticals and agrochemicals to the production of polymers like polyurethanes. acs.orgmdpi.com The stability of the carbamate linkage is a key attribute, making it a common choice as a protecting group for amines in complex organic syntheses. ontosight.ai

Structural Diversity and Nomenclature of Substituted Carbamates

The versatility of the carbamate functional group lies in the vast structural diversity achievable through substitution at both the nitrogen (N) and oxygen (O) atoms. The properties of a carbamate can be finely tuned by varying the nature of the R, R', and R'' substituents. For instance, bulky substituents on the nitrogen or oxygen can influence the molecule's conformation and reactivity. The nomenclature of carbamates follows systematic rules, typically naming the compound as an ester of carbamic acid. For example, in benzyl (B1604629) N-(2-hydroxyethyl)carbamate, the "benzyl" refers to the group attached to the oxygen, and the "N-(2-hydroxyethyl)" specifies the substituent on the nitrogen atom.

Interactive Table: Examples of Substituted Carbamates and their Nomenclature

| Substituent (O-linked) | Substituent(s) (N-linked) | IUPAC Name |

| Benzyl | 2-hydroxyethyl | benzyl N-(2-hydroxyethyl)carbamate |

| tert-Butyl | 2-hydroxyethyl | tert-butyl N-(2-hydroxyethyl)carbamate |

| Phenyl | Methyl, Methyl | Phenyl N,N-dimethylcarbamate |

| Ethyl | Hydrogen, Hydrogen | Ethyl carbamate |

Positioning of Benzyl and Hydroxyethyl (B10761427) Moieties within Carbamate Structures

The presence of specific moieties, such as benzyl and hydroxyethyl groups, within a carbamate structure significantly influences its chemical and physical properties. A benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, is often introduced to the oxygen atom of the carbamate. The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis, valued for its stability and ease of removal under specific conditions. ontosight.ai

A hydroxyethyl group (-CH2CH2OH) attached to the nitrogen atom introduces a primary alcohol functionality. This hydroxyl group can serve as a handle for further chemical modifications, such as esterification or oxidation, allowing for the synthesis of more complex molecules. The presence of this polar hydroxyl group can also impact the solubility and biological activity of the carbamate.

Contextualization of N- and O-Substituted Carbamates in Academic Research

N- and O-substituted carbamates are subjects of extensive academic research due to their broad spectrum of applications. researchgate.netresearchgate.net In medicinal chemistry, the carbamate moiety is a key structural motif in many approved drugs and is explored for its potential in developing new therapeutic agents. acs.orgnih.gov The ability to modify the substituents on the nitrogen and oxygen allows for the optimization of a drug's pharmacokinetic and pharmacodynamic properties. acs.org

In the field of materials science, carbamates are fundamental to the production of polyurethanes, a class of polymers with a wide range of applications from foams to coatings. Research in this area focuses on developing new carbamate-based monomers to create materials with enhanced properties. Furthermore, O-aryl carbamates have been investigated for their role in directed metalation reactions, a powerful tool in organic synthesis for the construction of complex aromatic molecules. acs.org The study of N-substituted carbamates also includes the development of greener synthetic methods, for example, by using urea (B33335) as a carbonyl source to avoid hazardous reagents like phosgene (B1210022). researchgate.net

Chemical Compound Data

Interactive Table: Physicochemical Properties of Benzyl N-(2-hydroxyethyl)carbamate

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | nih.gov |

| Molecular Weight | 195.21 g/mol | nih.gov |

| Melting Point | 58-60 °C | chemicalbook.comchemsrc.com |

| Boiling Point | 215 °C at 15 mmHg | chemicalbook.com |

| IUPAC Name | benzyl N-(2-hydroxyethyl)carbamate | nih.gov |

Synthesis and Research Findings

The synthesis of benzyl N-(2-hydroxyethyl)carbamate is typically achieved through the reaction of 2-aminoethanol with benzyl chloroformate in the presence of a base. ontosight.ai This reaction is a standard method for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.

Research involving benzyl N-(2-hydroxyethyl)carbamate and similar structures often revolves around their use as intermediates in the synthesis of more complex molecules. chemicalbook.com For instance, N-(Benzyloxycarbonyl)ethanolamine is utilized in the preparation of A2A adenosine (B11128) receptor agonists and noncovalent inhibitors of cathepsin S. chemicalbook.com In industrial applications, related carbamate structures are used in the development of advanced materials like UV-absorbing monomers.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

benzyl N-butyl-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-2-3-9-15(10-11-16)14(17)18-12-13-7-5-4-6-8-13/h4-8,16H,2-3,9-12H2,1H3 |

InChI Key |

KECKCJIXSBPQGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Carbamate Derivatives

Classical Phosgene-Based and Chloroformate Synthetic Routes

Historically, the synthesis of carbamates has heavily relied on the use of phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates. Phosgene, a highly toxic gas, reacts with alcohols to form chloroformates, which are then reacted with amines to yield carbamates. A common method for the synthesis of compounds like Benzyl (B1604629) N-(2-hydroxyethyl)carbamate involves the reaction of benzyl chloroformate with 2-aminoethanol. evitachem.comontosight.ai This reaction is typically conducted in an organic solvent at room temperature. evitachem.com The benzyl chloroformate is added dropwise to a solution containing the amine, leading to the formation of the carbamate (B1207046). evitachem.com

Triphosgene, a solid and therefore safer alternative to phosgene, is also employed in the synthesis of carbamates. mdpi.com It can be used to generate chloroformates in situ or to directly couple alcohols and amines to form the carbamate linkage. mdpi.com These methods, while effective, are often scrutinized due to the hazardous nature of the reagents and the generation of corrosive byproducts. nih.govorgsyn.org

Green Chemistry Approaches for Carbamate Synthesis

In response to the environmental and safety concerns associated with classical methods, significant research has been dedicated to developing greener synthetic routes to carbamates. These approaches prioritize the use of less hazardous reagents and aim for higher atom economy.

The utilization of carbon dioxide as a C1 source for chemical synthesis is a cornerstone of green chemistry. biosynce.com The reaction of CO₂ with amines and alcohols presents a halogen-free pathway to carbamates. biosynce.comchemicalbook.com This method often requires the use of a catalyst and can be performed under mild reaction conditions. chemicalbook.com The process involves the activation of CO₂ and its subsequent reaction with an amine to form a carbamic acid intermediate, which is then esterified with an alcohol to produce the final carbamate. biosynce.com Electrochemical methods have also been developed to mediate the fixation of CO₂ with amines to synthesize carbamate compounds.

Dialkyl carbonates, such as dimethyl carbonate (DMC), have emerged as environmentally friendly alternatives to phosgene for the synthesis of carbamates. These reagents are less toxic and produce benign byproducts like alcohols. The synthesis of carbamates from amines and dialkyl carbonates can be catalyzed by either a base or a catalyst, and the reaction conditions can influence the selectivity and yield of the desired product. This method represents a significant advancement in the sustainable production of carbamates.

Role of Carbamates as Amine Protecting Groups in Complex Organic Synthesis

Carbamates are extensively used as protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis. evitachem.com They effectively temper the nucleophilicity and basicity of the amine group, allowing for selective reactions at other sites of a molecule. The stability of the carbamate group under a variety of reaction conditions, coupled with the availability of diverse deprotection strategies, makes them an invaluable tool for synthetic chemists. evitachem.com

Two of the most widely used carbamate protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. evitachem.com

The N-Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. evitachem.com This method is highly efficient and proceeds under mild conditions.

The N-Cbz group , which is present in Benzyl N-(2-hydroxyethyl)carbamate, is generally installed by treating an amine with benzyl chloroformate (CbzCl) and a mild base. evitachem.com

A key advantage of using carbamate protecting groups is the ability to remove them selectively under different conditions, a concept known as orthogonality. evitachem.com This allows for the deprotection of one amine group in the presence of others protected with different carbamates.

N-Boc groups are labile to strong acids, such as trifluoroacetic acid (TFA), which cleanly removes the group, liberating the free amine along with carbon dioxide and tert-butanol. evitachem.com

N-Cbz groups are characteristically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). evitachem.com This method is particularly mild and occurs at a neutral pH. evitachem.com Alternative methods for Cbz deprotection that are complementary to hydrogenolysis have also been developed, for instance, using nucleophilic reagents like 2-mercaptoethanol (B42355).

The ability to selectively install and remove these protecting groups provides chemists with precise control over the synthesis of complex molecules.

Interactive Data Table: Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., Piperidine) |

Stereoselective Synthesis of Chiral Carbamate Compounds

The development of stereoselective methods for synthesizing chiral carbamates is of paramount importance, as the biological activity of many compounds is dependent on their specific three-dimensional arrangement. Researchers have devised several strategies to achieve high levels of enantioselectivity.

One notable approach involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines. rsc.org This method provides direct access to a variety of axially chiral carbamates with high yields and excellent enantioselectivities under mild conditions. rsc.org The versatility of this technique is demonstrated by its application in the late-stage modification of natural products and drug molecules. rsc.org

Furthermore, asymmetric 1,2-carbamoyl rearrangements of lithiated chiral oxazolidine (B1195125) carbamates have been investigated. nih.gov This process facilitates the synthesis of α-hydroxy amides with high diastereoselectivity. The stereochemical course of the lithiation and subsequent rearrangement is directed by the existing chirality on the oxazolidine ring, showcasing a substrate-controlled method for establishing stereocenters. nih.gov

Design and Synthesis of N-Alkyl-N-benzyl-N-(hydroxyethyl)carbamate Analogues

The design and synthesis of specific analogs, such as N-Alkyl-N-benzyl-N-(hydroxyethyl)carbamates, allow for the fine-tuning of molecular properties for various applications. These compounds share a common structural core but differ in the nature of the N-alkyl group, which can influence their physical and chemical characteristics. The synthesis of these analogs often involves standard carbamate formation reactions, tailored to incorporate the desired alkyl and benzyl groups.

A common synthetic route involves the reaction of an appropriate N-substituted ethanolamine (B43304) with a chloroformate. For instance, the synthesis of Benzyl N-(2-hydroxyethyl)carbamate, a closely related analog, is achieved through the reaction of ethanolamine with benzyl chloroformate in the presence of a base. ontosight.ai This foundational reaction can be adapted for more complex analogs.

Several N-Alkyl-N-benzyl-N-(hydroxyethyl)carbamate analogues have been synthesized and characterized, highlighting the modularity of the synthetic approach. The table below details some of these compounds.

| Compound Name | N-Alkyl Group | Molecular Formula | CAS Number |

| tert-Butyl benzyl(2-hydroxyethyl)carbamate | tert-Butyl | C14H21NO3 | 121496-39-7 |

| Benzyl (2-hydroxyethyl)(methyl)carbamate | Methyl | C11H15NO3 | Not Available |

| Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | Benzyl | C17H19NO3 | 120005-03-0 |

The synthesis of these analogs, such as tert-Butyl benzyl(2-hydroxyethyl)carbamate, provides access to compounds with varying steric and electronic properties, which can be valuable for structure-activity relationship studies in medicinal chemistry. sigmaaldrich.comchemicalbook.com

Benzyl butyl(2-hydroxyethyl)carbamate as a Potential Synthetic Intermediate

This compound and its analogs are valuable as synthetic intermediates due to the presence of multiple functional groups that can be selectively manipulated. The carbamate moiety, specifically the benzyloxycarbonyl (Cbz) group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. ontosight.ai

The primary utility of compounds like Benzyl N-(2-hydroxyethyl)carbamate lies in their role as intermediates where the Cbz group masks the amine's reactivity. ontosight.ai This protecting group is stable under many reaction conditions but can be readily removed when desired, typically through hydrogenation or acid hydrolysis, to reveal the free amine for further functionalization. ontosight.ai

The hydroxyethyl (B10761427) side chain provides another point for chemical modification. This alcohol functionality can undergo various reactions, such as oxidation to form carbonyl compounds, or it can serve as a nucleophile for introducing other molecular fragments. evitachem.commdpi.com For example, in the analog benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the hydroxyethyl side chain is a handle for further chemical modifications via nucleophilic substitution, making the molecule a versatile building block in medicinal chemistry. mdpi.com The combination of a protected amine and a modifiable hydroxyl group makes this compound a potentially useful bifunctional intermediate for the synthesis of more complex target molecules. mdpi.com

Reaction Mechanisms and Chemical Transformations of Carbamates

Fundamental Reactivity Patterns of the Carbamate (B1207046) Linkage

The reactivity of the carbamate linkage is characterized by its susceptibility to both nucleophilic and electrophilic attacks. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. nih.gov Conversely, the nitrogen and oxygen atoms possess lone pairs of electrons and can act as nucleophilic or basic centers. The presence of substituents on the nitrogen and the oxygen of the carbamate can significantly influence its reactivity.

Key Reactivity Features:

Nucleophilic Acyl Substitution: The carbonyl group of the carbamate is susceptible to attack by nucleophiles, leading to cleavage of the acyl-oxygen or acyl-nitrogen bond. The outcome of the reaction is often dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

Electrophilic Attack: The nitrogen and oxygen atoms can be protonated or alkylated by electrophiles. Protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack. researchgate.netacs.org

Intramolecular Reactions: The presence of other functional groups within the carbamate molecule can lead to intramolecular reactions, such as cyclization. rsc.orgacs.orgrsc.org

Investigation of Carbamate Hydrolysis Mechanisms (excluding biological/metabolic fate in human systems)

The hydrolysis of carbamates, the cleavage of the carbamate bond by water, can proceed through several mechanistic pathways. The specific mechanism is influenced by factors such as pH, temperature, and the structure of the carbamate.

Under neutral or acidic conditions, the hydrolysis of carbamates is generally slow. However, the rate can be accelerated by the presence of strong acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. acs.org

Base-catalyzed hydrolysis is a more common and often faster process. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the cleavage of either the C-O or the C-N bond. The preferred pathway depends on the relative leaving group abilities of the alkoxide and the amine.

General Mechanisms of Carbamate Hydrolysis:

| Mechanism | Description | Key Intermediates |

| BAc2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) | The most common pathway for base-catalyzed hydrolysis. It involves the rate-determining attack of a hydroxide ion on the carbonyl carbon, followed by the expulsion of the alkoxide leaving group. | Tetrahedral intermediate |

| BAl2 (Base-catalyzed, alkyl-oxygen cleavage, bimolecular) | This mechanism is less common and typically occurs when the alkyl group of the ester can stabilize a positive charge. It involves the attack of the nucleophile on the alkyl carbon. | - |

| AAc2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) | Involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | Protonated carbamate, Tetrahedral intermediate |

Studies have shown that the rate of hydrolysis is dependent on the nature of the leaving group. For instance, the hydrolysis of aryl N-(o-carboxyphenyl)carbamates shows a significant dependence on the substituent on the aryl ring, indicating that the departure of the leaving group is involved in the rate-determining step. rsc.org

Mechanistic Studies of Rearrangement Reactions Involving Carbamate Moieties

Carbamate moieties can participate in various rearrangement reactions, often promoted by heat, light, or chemical reagents. These rearrangements can lead to the formation of new carbon-carbon or carbon-heteroatom bonds and are valuable transformations in organic synthesis.

One notable example is the Curtius rearrangement , where an acyl azide (B81097) is converted to an isocyanate, which can then be trapped by an alcohol to form a carbamate. wikipedia.org While this is a method for carbamate synthesis, related rearrangements can start from carbamates.

Another important class of rearrangements involves the migration of a group from the nitrogen or oxygen of the carbamate to an adjacent atom. For instance, deprotonation of O-allyl, O-propargyl, or O-benzyl carbamates bearing an N-aryl substituent can lead to an intramolecular SNAr reaction, resulting in C-arylation of the carbamate alpha to the oxygen. nih.gov In situ IR spectroscopy and DFT calculations have been used to probe the mechanism of these rearrangements, revealing the involvement of several intermediates, including a "pre-lithiation complex," the deprotonated carbamate, and the rearranged anion. nih.gov

Pathways for Carbon-Nitrogen Bond Formation and Cleavage within Carbamates

The formation and cleavage of the carbon-nitrogen bond are fundamental processes in carbamate chemistry.

C-N Bond Formation:

The most common method for forming the C-N bond in carbamates is the reaction of an isocyanate with an alcohol. wikipedia.org This reaction is highly efficient and is the basis for the production of polyurethanes. Other methods include:

Reaction of an amine with a chloroformate. wikipedia.org

Reaction of an amine with a dialkyl carbonate.

The reaction of amines with carbon dioxide to form carbamic acids, which can then be esterified. mdpi.comnih.govresearchgate.net

C-N Bond Cleavage:

Cleavage of the C-N bond in carbamates is a key step in many deprotection strategies in organic synthesis, where the carbamate group is used as a protecting group for amines. This cleavage can be achieved under various conditions:

Acidic or Basic Hydrolysis: As discussed in section 3.2, hydrolysis can lead to C-N bond cleavage.

Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon, leading to the displacement of the amine. For example, 2-mercaptoethanol (B42355) has been used for the nucleophilic deprotection of carbamates. organic-chemistry.orgdocumentsdelivered.com

Reductive Cleavage: Certain carbamates, such as benzyloxycarbonyl (Cbz) protected amines, can be cleaved by catalytic hydrogenation.

Transition Metal-Catalyzed Reactions: Nickel-catalyzed amination of aryl carbamates has been developed, providing a method for C-N bond formation through cross-coupling. nih.gov Computational studies of this reaction suggest that reductive elimination is the rate-determining step. nih.gov

Functional Group Interconversions Involving the Hydroxyl Group in Carbamate Structures

In a molecule like "Benzyl butyl(2-hydroxyethyl)carbamate," the terminal hydroxyl group provides a site for a variety of functional group interconversions. These transformations allow for the modification of the carbamate's structure and properties, enabling its use as a versatile synthetic intermediate.

Reactions of the Hydroxyl Group:

Esterification: The hydroxyl group can be acylated with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is typically carried out in the presence of a base or an acid catalyst.

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis) will yield ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent will determine the extent of oxidation.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents such as thionyl chloride, phosphorus tribromide, or the Appel reaction.

Tosylation/Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates a good leaving group, facilitating subsequent nucleophilic substitution reactions.

These functional group interconversions on the hydroxyl group of "this compound" significantly expand its synthetic utility, allowing for its incorporation into more complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization of Carbamate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl (B1604629) butyl(2-hydroxyethyl)carbamate. researchgate.net Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.govemerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Benzyl butyl(2-hydroxyethyl)carbamate, distinct signals are expected for the benzyl, butyl, and 2-hydroxyethyl moieties. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). arkat-usa.orgrsc.org The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are expected around δ 5.1 ppm. arkat-usa.org The protons of the butyl and hydroxyethyl (B10761427) chains will appear in the more upfield aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbamate (B1207046) carbonyl carbon is a key diagnostic signal, typically appearing around δ 155-157 ppm. Aromatic carbons of the benzyl group resonate between δ 127-137 ppm, while the aliphatic carbons of the butyl and hydroxyethyl groups appear in the upfield region (δ 13-70 ppm). arkat-usa.orgugm.ac.id

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the butyl and hydroxyethyl chains. nih.govemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different functional groups, such as linking the benzyl and alkyl groups to the central carbamate nitrogen and oxygen atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, aiding in the assignment of the ¹³C spectrum. emerypharma.comuvic.ca

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Carbamate C=O | - | ~156.5 |

| Benzylic -CH₂- | ~5.15 (s, 2H) | ~67.5 |

| Aromatic C (quaternary) | - | ~136.0 |

| Aromatic CH (ortho, meta, para) | ~7.35 (m, 5H) | ~128.0 - 128.6 |

| N-CH₂- (butyl) | ~3.30 (t, 2H) | ~48.0 |

| -CH₂- (butyl) | ~1.55 (m, 2H) | ~30.5 |

| -CH₂- (butyl) | ~1.35 (m, 2H) | ~20.0 |

| -CH₃ (butyl) | ~0.95 (t, 3H) | ~13.8 |

| N-CH₂- (hydroxyethyl) | ~3.50 (t, 2H) | ~50.0 |

| -CH₂-OH (hydroxyethyl) | ~3.80 (t, 2H) | ~61.0 |

| -OH | Variable (br s, 1H) | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for carbamates, as they typically produce the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govwikipedia.orgnih.gov This allows for the precise determination of the molecular mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which is used to confirm its elemental composition. For this compound (C₁₄H₂₁NO₃), the expected exact mass can be calculated.

Collision-Induced Dissociation (CID) or tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. nih.gov This provides valuable structural information that corroborates the proposed structure. Common fragmentation pathways for carbamates involve cleavages at the ester and amide bonds. nih.govresearchgate.net For the target molecule, characteristic fragments would likely arise from:

Loss of the benzyl group (C₇H₇•) or tropylium (B1234903) ion ([C₇H₇]⁺).

Cleavage of the butyl or hydroxyethyl side chains.

Decarboxylation (loss of CO₂). nih.gov

Expected Mass Spectrometry Data for this compound:

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | C₁₄H₂₁NO₃ | 251.15 | Molecular Ion |

| [M+H]⁺ | C₁₄H₂₂NO₃⁺ | 252.16 | Protonated Molecule (ESI) |

| [M+Na]⁺ | C₁₄H₂₁NNaO₃⁺ | 274.14 | Sodium Adduct (ESI) |

| [M-C₄H₉]⁺ | C₁₀H₁₂NO₃⁺ | 194.08 | Loss of butyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Tropylium ion (from benzyl group) |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups. mdpi.com The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1740-1680 cm⁻¹. rsc.orgoup.comacs.org Other key absorptions include the broad O-H stretch from the hydroxyl group, C-H stretches for both aromatic and aliphatic protons, and C-O stretching bands. rsc.org

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch (sp²) | Aromatic ring |

| 3000-2850 | C-H stretch (sp³) | Alkyl chains |

| 1720-1680 (strong) | C=O stretch | Carbamate |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1250-1150 | C-N stretch | Carbamate |

| 1100-1000 | C-O stretch | Alcohol and Ester |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the benzyl group. The aromatic ring gives rise to characteristic π → π* transitions, typically resulting in a strong absorption band (the E2-band) around 210 nm and a weaker, fine-structured band (the B-band) around 260 nm. The carbamate group itself does not absorb significantly in the standard UV-Vis range.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS, TLC)

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from reactants, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of carbamates, many of which can be thermally labile. taylorfrancis.comoup.com For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for purity determination. Detection is typically achieved using a UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC-MS can be challenging for some carbamates due to their thermal instability, which can lead to degradation in the hot injector port. proquest.comresearchgate.net However, with appropriate method development, such as using a temperature-programmable injector, GC-MS can provide excellent separation and definitive identification of the compound and any volatile impurities. proquest.com

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique used to monitor the progress of a reaction and to quickly assess the purity of a sample. libretexts.org A suitable solvent system (e.g., ethyl acetate/hexane) would be used to develop the plate, and the spots can be visualized under UV light (due to the benzyl group) or by staining with an appropriate reagent like potassium permanganate. libretexts.orgnih.gov The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Hydrogen Bonding

For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would unambiguously confirm its constitution and conformation. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The hydroxyl group (-OH) of the 2-hydroxyethyl moiety can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate group is an effective hydrogen bond acceptor. nih.gov These hydrogen bonds can lead to the formation of extended supramolecular networks, such as chains or sheets, which dictate the packing of the molecules in the crystal lattice. nih.govnih.gov Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies of Carbamates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of carbamates. northwestern.edu These calculations provide valuable information about molecular orbitals, charge distributions, and other electronic descriptors that govern chemical behavior.

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals are critical in predicting a molecule's reactivity; for instance, the HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov For a series of 178 carbamates, DFT calculations at the PBE/6-311+G* level of theory showed HOMO energies ranging from –1.23 to 1.83 eV and LUMO energies from 6.05 to 9.96 eV. mdpi.com

DFT descriptors are also used to create Quantitative Structure-Toxicity Relationship (QSTR) models for carbamates. mdpi.comdntb.gov.ua In one such study, the electronic affinity (EA) and the Hirshfeld charge of the carbonyl carbon were identified as significant DFT descriptors for predicting the toxicity of carbamate (B1207046) compounds. mdpi.com The EA, in particular, was associated with the interaction between the carbamate and its biological target, the acetylcholinesterase (AChE) enzyme. mdpi.com

Furthermore, computational methods like the Polarizable Continuum Model (PCM) are used to simulate the influence of solvents on the electronic properties of carbamates, such as their redox potentials. nih.gov Theoretical predictions of redox potentials for carbamates in methanolic solution have shown linear relationships with experimental values obtained through cyclic voltammetry, validating the accuracy of the computational models. nih.gov These studies often utilize various levels of theory and basis sets, such as B3LYP with 6-311++G(2d,p), to accurately reproduce experimental geometric parameters and other properties. researchgate.net

| Computational Method | Basis Set | Calculated Property | Application | Reference |

|---|---|---|---|---|

| DFT (PBE) | 6-311+G* | HOMO/LUMO energies, Electron Affinity (EA), Hirshfeld charges | QSTR modeling for toxicity prediction | mdpi.com |

| DFT (B3LYP) | 6-311++G(2d,p), cc-pVDZ | Geometric parameters, vibrational spectra | Structural analysis of methylcarbamate | researchgate.net |

| DFT (B3LYP), HF | 6-31G(d), 6-311++G(2df,2p) | Redox potentials (using PCM) | Predicting electrochemical properties | nih.gov |

Conformational Analysis and Rotational Barriers of Carbamate Bonds

The functionality of the carbamate group is heavily influenced by its conformational properties. The C–N bond within the carbamate moiety has a partial double bond character due to resonance, which restricts rotation and leads to the existence of cis and trans isomers (also referred to as syn and anti rotamers). nih.govnd.edu The energy difference between these isomers is typically small, around 1–1.5 kcal/mol, meaning both conformations can be present. nih.gov However, unlike peptides which strongly favor the trans configuration, cis configurations in carbamates can be energetically stable. nih.govacs.org

The rotational barrier of the C–N bond is a key characteristic that has been studied extensively through both experimental (e.g., dynamic NMR) and theoretical methods. nih.govacs.org For a typical N-alkylcarbamate, this barrier is approximately 16 kcal/mol. nd.edunih.gov This is generally 3–4 kcal/mol lower than the rotational barrier in structurally similar amides, a difference attributed to electronic and steric effects from the additional ester oxygen atom. nih.govacs.org

Computational and experimental studies have shown that the height of this rotational barrier is sensitive to the nature of the substituents. For example:

An N-phenylcarbamate has a lower rotational barrier of 12.5 kcal/mol. nd.edunih.gov

N-(2-pyrimidyl)carbamates exhibit unusually low barriers of less than 9 kcal/mol. nd.edunih.gov This significant reduction is traced to the strong electron-withdrawing nature of the pyrimidyl ring, which increases the single-bond character of the C(carbonyl)–N bond. nih.gov

Interestingly, the rotational barrier of carbamates is found to be practically insensitive to solvent polarity, in contrast to amides. acs.org Theoretical calculations of dipole moments for the ground state and the rotational transition state have helped to explain this experimental observation. acs.org

| Carbamate Type | C–N Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| N-alkylcarbamate | ~16 | Experimental/Computational | nd.edunih.gov |

| Methyl N,N-dimethylcarbamate | 15.3 ± 0.5 | Dynamic NMR (in CS₂) | acs.org |

| N-phenylcarbamate | 12.5 | Experimental/Computational | nd.edunih.gov |

| N-(2-pyridyl)carbamate | 10.2 | NMR (in THF-d8) | nd.edu |

| N-(2-pyrimidyl)carbamate | <9 | NMR/Computational | nd.edunih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The carbamate group is capable of participating in significant intermolecular interactions, particularly hydrogen bonds. nih.gov It can act as both a hydrogen bond donor via its N-H group and a hydrogen bond acceptor through its carbonyl (C=O) and ester (C-O-R) oxygen atoms. nih.govuva.es This dual character allows carbamates to form complex hydrogen-bonding networks, which play a crucial role in their self-assembly, crystal packing, and interaction with biological targets. nih.govmdpi.com

Computational studies have been employed to analyze these noncovalent interactions in detail. acs.org For instance, in carbamate monomers, weak intramolecular hydrogen bonds can stabilize certain conformations. acs.org Stronger intermolecular hydrogen bonds, such as N–H···O interactions, often govern the crystal packing of carbamates, organizing molecules into one-dimensional chains or other supramolecular assemblies. mdpi.com

The competition and preference among different interaction sites can be predicted using tools like Molecular Electrostatic Potential (MEP) surfaces. nih.gov Studies on N-[(3-pyridinylamino) thioxomethyl] carbamates showed that the pyridine (B92270) nitrogen was the strongest hydrogen/halogen bond acceptor site, followed by the sulfur and then the oxygen atoms. nih.gov Such analyses are vital for crystal engineering and understanding co-crystallization outcomes. nih.gov The presence and nature of hydrogen bonding networks can also influence the physical properties of materials containing carbamates. For example, an exchange of hydrogen bonds between a carbamate and another molecule can affect the packing of alkyl chains, leading to changes in morphology and transparency. nih.gov

Reaction Pathway Modeling and Transition State Characterization for Carbamate Formation and Transformation

Computational modeling is essential for mapping the reaction pathways and characterizing the transition states involved in the formation and transformation of carbamates. One of the most studied reactions is the formation of carbamates from the reaction of carbon dioxide with amines. researchgate.netacs.orgepa.gov

Two primary mechanisms have been proposed and investigated computationally:

The Zwitterion Mechanism: This two-step pathway involves the initial nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate. researchgate.net This intermediate is then deprotonated by a base (often a second amine molecule) to yield the carbamate. researchgate.netrsc.org

The Single-Step (Termolecular) Mechanism: Ab initio calculations have suggested that a single-step, third-order reaction is more likely in many cases. researchgate.netacs.orgepa.gov In this concerted mechanism, the C-N bond formation and the proton transfer occur simultaneously, avoiding a stable zwitterion intermediate. acs.org Computational studies indicate that the zwitterion, if formed, is likely a transient species or a short-lived intermediate rather than a stable one. researchgate.netacs.org

DFT calculations have been used to model these pathways, often including solvent effects through continuum models or explicit solvent molecules, which are crucial for accurately describing the reaction energetics. researchgate.netnih.gov For instance, studies on the reaction between CO₂ and monoethanolamine (MEA) have explored the transition states for both mechanisms. nih.gov

Computational methods are also applied to understand other carbamate transformations, such as hydrolysis. nih.gov Modeling the hydrolysis of MEA carbamate has shown that neutral hydrolysis has a large activation energy. nih.gov Alternative pathways, such as one involving a proton transfer from a protonated amine to the carbamate followed by a nucleophilic attack of a hydroxide (B78521) ion, have been proposed based on computational evidence as more efficient routes for the interconversion of carbamates and bicarbonates. nih.gov These studies provide a deep, molecular-level understanding of the reaction mechanisms that govern the chemistry of carbamates. researchgate.net

Non Clinical Applications of Carbamate Derivatives

Application in Polymer Science and Materials Chemistry (e.g., as monomers, modifiers, protective agents)

The most significant application of the carbamate (B1207046) linkage in polymer science is in the formation of polyurethanes. wikipedia.org Polyurethanes are polymers whose repeating units are joined by carbamate groups. wikipedia.org These materials are synthesized through the reaction of diisocyanates or polyisocyanates with polyols. wikipedia.org The resulting polymers exhibit a vast range of properties, from rigid foams and flexible elastomers to durable solids, and are used in coatings, insulation, adhesives, and synthetic fibers. nih.gov

While "urethane" is often used synonymously with ethyl carbamate, this specific compound is not typically a component in polyurethane manufacturing. nih.gov Instead, the carbamate links are formed in situ during the polymerization process. wikipedia.org Carbamate derivatives can serve as the monomers or precursors in these reactions. For instance, diols and other molecules containing hydroxyl groups react with isocyanates to form the characteristic urethane (B1682113) linkage that defines the polymer backbone. wikipedia.org

In materials chemistry, carbamate derivatives are also investigated for their potential as modifiers and protective agents for surfaces and other materials. Their ability to engage in hydrogen bonding can alter the surface properties of materials, improving adhesion or compatibility with other substances.

Industrial Uses as Chemical Intermediates, Reagents, Biocides, or Plasticizers

Carbamate derivatives serve as crucial intermediates and reagents in various industrial chemical syntheses. acs.org Their predictable reactivity allows them to be used as building blocks for more complex molecules in the pharmaceutical, agricultural, and chemical industries. acs.orgbiosynce.com For example, Benzyl (B1604629) (2-hydroxyethyl)(methyl)carbamate is noted as an intermediate in the synthesis of dyes, fragrances, and cosmetics. biosynce.com

A significant industrial application of certain carbamates is as biocides. nih.gov They are employed to control microbial growth and fouling in industrial systems, particularly in pulp and paper mills. nih.govresearchgate.net Studies have shown that carbamate-based biocides can be effective against both free-floating (planktonic) microorganisms and those that form fouling layers on surfaces. nih.gov One study comparing a carbamate biocide to glutaraldehyde (B144438) found that the carbamate was effective in reducing the microbial load in industrial white water and had the additional benefit of promoting the agglomeration of microbial cells, which enhances their removal through filtration. nih.govresearchgate.net

Historically, certain N-substituted carbamates have been developed as plasticizers for natural and synthetic rubber. google.com These compounds were found to improve the flexibility and compatibility of rubber formulations, offering lower freezing points compared to previously used materials like dibutyl phthalate. google.com They function effectively as softeners for various synthetic rubbers, including copolymers of 1,3-butadiene (B125203) with acrylonitrile (B1666552) or styrene. google.com

Design of Ligands and Functional Molecules for Non-Biological Systems

The carbamate group can act as a ligand, binding to metal ions to form carbamato complexes. nih.gov As monoanionic species with the general formula R₂NCO₂⁻, carbamato ligands can coordinate to metal centers, influencing the electronic and steric properties of the resulting complex. nih.gov This capability allows for the design of functional molecules for various non-biological systems.

The formation of carbamates from the reaction of amines with carbon dioxide (CO₂) is a reversible process that has been explored in the context of CO₂ capture and activation. nih.gov Metal complexes can be designed to facilitate this reaction, providing a potential pathway for sequestering CO₂ from the atmosphere or industrial exhaust streams. nih.gov The resulting metal carbamato complexes can then be studied for further reactivity, potentially converting the captured CO₂ into valuable chemicals. The design of these systems often involves tuning the electronic properties of the ligands and the choice of metal to optimize the binding and activation of CO₂. nih.gov

Furthermore, the rigid and planar nature of the carbamate moiety, combined with its hydrogen-bonding capabilities, makes it a useful structural component in supramolecular chemistry and the design of functional materials. mdpi.com For example, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate incorporates a carbamate that contributes to a planar core and participates in intermolecular hydrogen bonding, which dictates the crystal packing structure. mdpi.com This demonstrates how the carbamate group can be used to control the assembly and properties of molecules in the solid state.

Environmental Fate and Abiotic Degradation Pathways of Carbamates

Mechanisms of Abiotic Hydrolysis in Aquatic and Soil Environments

Hydrolysis is a principal mechanism for the degradation of carbamate (B1207046) esters in the environment. nih.govwho.int The carbamate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or alkaline conditions. researchgate.netresearchgate.net The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

For N,N-disubstituted carbamates like Benzyl (B1604629) butyl(2-hydroxyethyl)carbamate, basic hydrolysis is generally considered the more significant pathway. researchgate.net The mechanism in alkaline conditions typically involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which then breaks down. The decomposition of this intermediate can result in the cleavage of either the C-O or C-N bond. researchgate.net For many carbamates, the hydrolysis results in the formation of an alcohol, an amine, and carbon dioxide. frontiersin.org

In the case of Benzyl butyl(2-hydroxyethyl)carbamate, hydrolysis would likely lead to the cleavage of the ester bond, yielding benzylbutylamine, 2-hydroxyethanol, and carbon dioxide. The rate of this hydrolysis would be dependent on factors such as temperature and pH, with degradation expected to be more rapid in alkaline soils and waters. researchgate.net

Table 1: Factors Influencing Abiotic Hydrolysis of Carbamates

| Factor | Influence on Hydrolysis Rate |

| pH | Generally, the rate increases with increasing alkalinity. researchgate.net |

| Temperature | Higher temperatures typically accelerate the rate of hydrolysis. |

| Catalysts | Metal ions and clay surfaces in soil can potentially catalyze hydrolysis. |

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of carbamates, particularly those containing chromophores that absorb sunlight, such as the benzyl group in this compound. upm.edu.mynih.gov Carbamates can undergo direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

Direct photolysis of aromatic carbamates can be initiated by the absorption of UV radiation, leading to the excitation of the molecule. nih.gov This can result in the cleavage of the carbamate bond or other chemical transformations. For compounds with a benzyl group, photolytic cleavage of the C-N or C-O bond is a possible pathway. thieme-connect.deresearchgate.net The presence of a benzyl group can make the molecule more susceptible to photodegradation. nih.gov

Indirect photolysis can occur in the presence of naturally occurring photosensitizers like humic substances in water and soil. These substances absorb sunlight and produce reactive oxygen species, such as hydroxyl radicals, which can then react with and degrade the carbamate molecule. researchgate.net

The specific photolytic degradation pathway of this compound has not been documented, but it is plausible that it would undergo photo-oxidation and cleavage of the carbamate moiety upon exposure to sunlight. nih.gov

Adsorption and Mobility Characteristics in Environmental Compartments

The transport and distribution of carbamates in the environment are largely determined by their adsorption to soil and sediment particles. who.intresearchgate.net Adsorption is the process by which a chemical binds to the surface of solid particles. The extent of adsorption influences a compound's mobility, bioavailability, and susceptibility to degradation.

The adsorption of carbamates in soil is primarily influenced by the organic matter content of the soil. researchgate.net Generally, carbamates with higher hydrophobicity (a tendency to repel water) tend to adsorb more strongly to soil organic matter. The octanol-water partition coefficient (Kow) is a common measure of a chemical's hydrophobicity, and a higher Kow value often correlates with stronger adsorption and lower mobility in soil. nova.edu

Given the presence of both a nonpolar benzyl group and a butyl group, this compound is expected to exhibit some degree of adsorption to soil organic matter. However, the presence of the polar 2-hydroxyethyl group might increase its water solubility and potentially its mobility compared to more hydrophobic carbamates. The metabolites of carbamates can have different mobility characteristics than the parent compound; for instance, hydrolysis products of some carbamates have been found to be less mobile than the parent compounds. nova.edu

Table 2: General Adsorption and Mobility Characteristics of Carbamates

| Soil Property | Influence on Adsorption | Consequence for Mobility |

| Organic Matter Content | Higher content leads to stronger adsorption. researchgate.net | Lower mobility. |

| Clay Content | Can contribute to adsorption, but often less significant than organic matter. | Generally lower mobility. |

| pH | Can influence the charge of the carbamate and soil surfaces, affecting adsorption. | Variable, depending on the specific compound. |

Identification and Characterization of Abiotic Degradation Products

The abiotic degradation of this compound is expected to yield several smaller, more polar molecules. Based on the primary degradation pathways of hydrolysis and photolysis, the following degradation products can be hypothesized:

From Hydrolysis: The primary products of hydrolysis of the carbamate ester bond would be benzylbutylamine , 2-hydroxyethanol , and carbon dioxide . frontiersin.org

From Photolysis: Photolytic degradation could lead to a more complex mixture of products. Cleavage of the benzyl group could result in the formation of toluene or benzyl alcohol . Oxidation of the alkyl chains could also occur. Further degradation of the primary products is also likely.

The identification and characterization of these degradation products would typically be carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation and identification of the individual components of a complex mixture.

It is important to note that the degradation products themselves may have their own environmental fate and toxicological profiles, which would need to be considered in a comprehensive environmental risk assessment.

Q & A

Basic: What are the optimal synthetic routes for Benzyl butyl(2-hydroxyethyl)carbamate, and how can reaction selectivity be experimentally validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or carbamate formation reactions. For example, a study on a related compound, Benzyl (2-hydroxyethyl)(methyl)carbamate, utilized N-(Benzyloxycarbonyloxy)succinimide and amino alcohols, monitored via NMR to track regioselectivity . Key steps include:

- Reagent Optimization : Use anhydrous conditions (e.g., THF) to minimize hydrolysis of intermediates.

- Selectivity Validation : Employ in situ H NMR to monitor reaction progress and identify byproducts. Computational tools (e.g., density functional theory) can predict transition-state energies to rationalize selectivity .

- Purification : Column chromatography (silica gel, gradient elution) isolates the product, with LC-MS confirming purity.

Advanced: How can computational methods elucidate reaction pathways and selectivity in carbamate synthesis?

Methodological Answer:

First-principles calculations, such as potential energy surface (PES) mapping and kinetic Monte Carlo simulations, are critical. For Benzyl (2-hydroxyethyl)(methyl)carbamate, PES analysis revealed that three-body interactions (e.g., hydrogen bonding with solvents) stabilize intermediates, favoring specific pathways . Steps include:

- Modeling : Use Gaussian or ORCA software to calculate transition states and intermediates.

- Kinetic Analysis : Apply Eyring equations to compare activation barriers for competing pathways.

- Validation : Correlate computational predictions with experimental yields and NMR data to refine models.

Basic: What analytical techniques are recommended for structural characterization of carbamate derivatives?

Methodological Answer:

Combined crystallographic and spectroscopic methods ensure accuracy:

- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves hydrogen bonding networks, as seen in Benzyl N-(4-pyridyl)carbamate, which exhibited intra-layer N–H⋯N interactions .

- Spectroscopy : H/C NMR identifies functional groups, while FT-IR confirms carbamate C=O stretches (~1700 cm).

- Mass Spectrometry : HRMS validates molecular weight (e.g., ESI+ for protonated ions) .

Advanced: How does the carbamate group’s stability vary under different pH and temperature conditions?

Methodological Answer:

Stability studies on benzyl carbamates show pH-dependent hydrolysis. Green & Wuts’ data indicate:

- Acidic Conditions (pH < 1) : Rapid cleavage via protonation of the carbamate oxygen.

- Basic Conditions (pH > 12) : Hydrolysis accelerates due to hydroxide ion attack on the carbonyl carbon .

Experimental Protocol : - Kinetic Studies : Use HPLC to quantify degradation products at 25–100°C.

- Buffer Systems : Phosphate (pH 7.4) and glycine-NaOH (pH 9–12) to simulate biological or industrial conditions.

Basic: How can researchers resolve contradictions in reported biological activity data for carbamate derivatives?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate assays across multiple labs using standardized protocols (e.g., enzyme inhibition assays with purified targets).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carbamates) that may skew results .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent effects or incubation times.

Advanced: What role does stereochemistry play in the biological activity of this compound?

Methodological Answer:

Stereochemical configuration impacts enzyme binding. For example, the cis-isomer of Benzyl (2-hydroxymethyl)cyclohexylcarbamate showed higher affinity for serine hydrolases due to optimal spatial alignment with catalytic triads .

Methodology :

- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-2-hydroxyethylamine).

- Docking Simulations : AutoDock Vina predicts binding poses relative to active sites.

- Activity Assays : Compare IC values of enantiomers against target enzymes.

Basic: What safety protocols are essential when handling carbamate compounds in the lab?

Methodological Answer:

While this compound’s hazards are not fully characterized, analogous compounds require:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Fume hoods for powder handling to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data (e.g., SHELX, ORTEP-3) resolve ambiguities in carbamate hydrogen-bonding networks?

Methodological Answer:

SHELXL refines hydrogen atom positions via Fourier difference maps, while ORTEP-3 visualizes thermal ellipsoids to assess bonding reliability. For example, Benzyl N-(4-pyridyl)carbamate’s structure revealed C–O⋯O–C interactions (3.06 Å) critical for crystal packing .

Workflow :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Apply restraints for disordered moieties (e.g., flexible hydroxyethyl groups).

Basic: What are the common pitfalls in carbamate synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation : Competing reactions (e.g., over-alkylation) minimized via slow reagent addition and low temperatures (0–5°C).

- Moisture Sensitivity : Use molecular sieves or anhydrous solvents (e.g., DMF) to prevent hydrolysis .

- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of amine to carbamoyl chloride) and reaction time (TLC monitoring).

Advanced: How do electronic effects influence the carbamate group’s reactivity in nucleophilic environments?

Methodological Answer:

Electron-withdrawing groups (e.g., benzyl) increase carbamate electrophilicity. For Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate, the adamantyl group’s inductive effect stabilizes the transition state during enzyme inhibition .

Experimental Design :

- Hammett Analysis : Correlate substituent σ values with reaction rates.

- DFT Calculations : Map electrostatic potential surfaces to identify reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.